Predicted Physicochemical Property Comparison with Mono-Methylated Analog
The dual-methylated target compound (C₉H₁₀N₂S, MW 178.25) exhibits a predicted boiling point of 372.4±32.0 °C and density of 1.2±0.1 g/cm³, compared to the mono-methylated analog 2-(5-methyl-2-thienyl)imidazole (C₈H₈N₂S, MW 164.23) with a predicted boiling point of 374.3±30.0 °C and density of 1.243±0.06 g/cm³ . The extra methyl group increases molecular weight by 14.02 Da (8.5%) and is expected to raise calculated logP by approximately 0.5–0.7 units relative to the mono-methyl analog, consistent with established methylene-group contributions to lipophilicity . The target compound also exhibits a lower density, consistent with the disruption of crystal packing by the additional methyl substituent .
| Evidence Dimension | Predicted physicochemical properties (boiling point, density, molecular weight) |
|---|---|
| Target Compound Data | Boiling point: 372.4±32.0 °C; Density: 1.2±0.1 g/cm³; MW: 178.25 g/mol |
| Comparator Or Baseline | 2-(5-Methyl-2-thienyl)imidazole (CAS 1104643-57-3): Boiling point: 374.3±30.0 °C; Density: 1.243±0.06 g/cm³; MW: 164.23 g/mol |
| Quantified Difference | MW increase +14.02 Da (+8.5%); Density decrease ~0.04 g/cm³; Boiling point comparable (Δ ~1.9 °C, within prediction error) |
| Conditions | Predicted values from ACD/Labs or equivalent software as reported on Chemsrc and ChemicalBook; experimental verification pending |
Why This Matters
The higher molecular weight and altered density impact chromatographic retention, solubility, and formulation behavior, requiring method adjustments that procurement of the exact compound avoids.
